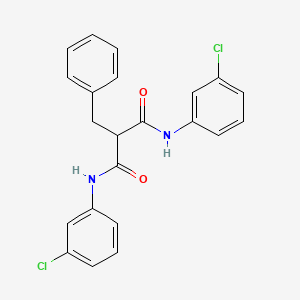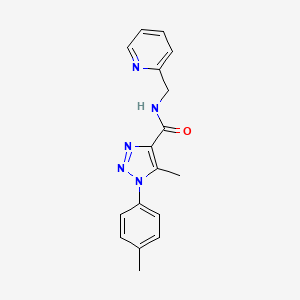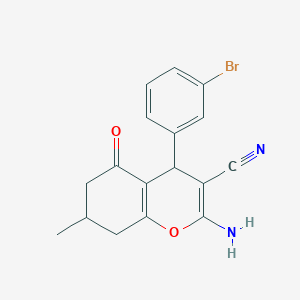
2-benzyl-N,N'-bis(3-chlorophenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzyl and chlorophenyl groups attached to a propanediamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with propanediamine to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-N,N’-bis(4-chlorophenyl)propanediamide
- 2-benzyl-N,N’-bis(2-chlorophenyl)propanediamide
- 2-benzyl-N,N’-bis(3-fluorophenyl)propanediamide
Uniqueness
2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide is unique due to the specific positioning of the chlorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-benzyl-N,N'-bis(3-chlorophenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-16-8-4-10-18(13-16)25-21(27)20(12-15-6-2-1-3-7-15)22(28)26-19-11-5-9-17(24)14-19/h1-11,13-14,20H,12H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFWSNXOYXUTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide](/img/structure/B5249544.png)
![2-[{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5249560.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5249565.png)

![2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5249593.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5249603.png)
![3-chloro-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5249608.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5249611.png)
![3-(dibenzylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5249622.png)
![1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B5249625.png)

![4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5249639.png)
![(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B5249647.png)
